Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate
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Overview
Description
Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C({12})H({9})Cl({2})NO({3}) It is characterized by the presence of a quinoline core substituted with chlorine atoms at the 7 and 8 positions, a hydroxyl group at the 4 position, and an ethyl ester group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7,8-dichloroquinoline.
Hydroxylation: The 4 position of the quinoline ring is hydroxylated using appropriate reagents such as sodium hydroxide or other bases.
Esterification: The carboxyl group at the 3 position is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group at the 4 position can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinoline ring or the ester group.
Substitution: The chlorine atoms at the 7 and 8 positions can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Pharmaceuticals: Used as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry:
Materials Science:
Mechanism of Action
The mechanism by which ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atoms and hydroxyl group play crucial roles in binding interactions, while the quinoline core provides structural stability.
Comparison with Similar Compounds
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: Lacks the additional chlorine atom at the 8 position.
Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate: Fluorine atoms replace chlorine atoms, potentially altering its reactivity and biological activity.
Uniqueness: Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKTUDLKDVPSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188938 |
Source
|
Record name | Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175134-95-9 |
Source
|
Record name | Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175134-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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